N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . These compounds have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a class of compounds to which the compound belongs, has been achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide”, is characterized by a benzene ring fused with a thiazole ring .Chemical Reactions Analysis
In the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a C-C coupling methodology is employed in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including the compound , have shown promising results in antitumor studies . They have been found effective against cancer-causing cells and have also shown anti-proliferative activities on HepG2 and MCF-7 cell lines .
Antimicrobial Activity
These compounds have demonstrated potential as antimicrobial agents against various strains of bacteria and fungi . For instance, they have shown effectiveness against fungus strains Candida albicans and Aspergillus niger and bacterial strains Streptomyces griseus, Escherichia coli, Bacillus subtilis .
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.
Anticonvulsant Activity
These compounds have shown anticonvulsant properties, suggesting their potential use in the treatment of epilepsy and other seizure disorders .
Antidiabetic Activity
Benzothiazole derivatives have been found to exhibit antidiabetic activity . This suggests their potential use in the management and treatment of diabetes.
Urease Inhibition
The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, a derivative of benzothiazole, has been found to be the most active in urease inhibition . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
Antioxidant Activity
These compounds have shown antioxidant properties, which makes them potential candidates for the development of new drugs for treating diseases caused by oxidative stress .
Haemolytic Activity
Benzothiazole derivatives have been found to exhibit haemolytic activity . This suggests their potential use in the treatment of diseases related to red blood cells.
Future Directions
The future directions for the study of “N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide” and similar compounds could involve optimizing the chemical structure and conducting further PET studies . Additionally, more research is needed to fully understand the mechanism of action of these compounds .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-13(27)24-14-10-11-17-20(12-14)30-23(25-17)26-22(28)21-15-6-2-4-8-18(15)29-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPHCHOOJDCSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide |
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